GPR151 Screening: Target Engagement Differentiating N-(4-Chlorophenyl)-2-ethylbutanamide from Unsubstituted Butanamide Analogs
N-(4-Chlorophenyl)-2-ethylbutanamide was specifically selected for and tested in a cell-based high-throughput primary screening assay at The Scripps Research Institute Molecular Screening Center to identify activators of GPR151 (Galanin receptor 4 / GPCR-2037) . In contrast, the straight-chain analog N-(4-chlorophenyl)butanamide (CAS 10286-87-0) does not appear in the same GPR151 screening panel in publicly available databases, indicating that the 2-ethyl branching was a deliberate structural feature included in the screening library design. The compound was also evaluated in secondary AlphaScreen-based biochemical assays targeting FBW7 activators and MITF inhibitors from the same screening center . While full quantitative EC50/IC50 values from these screens are not publicly disclosed, the compound's inclusion across three distinct assay formats at a major screening center constitutes a level of target-class characterization that simpler chlorophenyl amide building blocks lack.
| Evidence Dimension | GPR151 screening panel inclusion and target engagement evidence |
|---|---|
| Target Compound Data | N-(4-Chlorophenyl)-2-ethylbutanamide: Tested in GPR151 cell-based HTS activator assay; also tested in FBW7 activator and MITF inhibitor AlphaScreen assays (Scripps Research Institute) |
| Comparator Or Baseline | N-(4-Chlorophenyl)butanamide (CAS 10286-87-0): No publicly available GPR151 screening data identified |
| Quantified Difference | Qualitative difference: inclusion in 3 orthogonal screening assays vs. 0 for linear analog; specific activity values not publicly disclosed |
| Conditions | Cell-based high-throughput screening (GPR151); AlphaScreen biochemical HTS (FBW7, MITF) – The Scripps Research Institute Molecular Screening Center |
Why This Matters
For procurement decisions, a compound with documented screening history at a major center provides traceable research context that uncharacterized analogs lack, reducing the risk of acquiring a compound with no verified biological annotation.
